molecular formula C11H15F2NO B15095930 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine

Cat. No.: B15095930
M. Wt: 215.24 g/mol
InChI Key: XFCCYKQPKARBEV-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of two fluorine atoms on the phenyl ring, an ethoxy group, and a methylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-difluoroaniline with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), and other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl moiety but differs in the functional groups attached.

    2-(2,4-difluorophenyl)pyridine: Contains a pyridine ring instead of the ethoxy and methylethanamine groups.

    2,4-difluorophenyl isocyanate: Features an isocyanate group instead of the ethoxy and methylethanamine groups.

Uniqueness

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methylethanamine groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine

InChI

InChI=1S/C11H15F2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

XFCCYKQPKARBEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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